molecular formula C10H12OS B075361 (4-Methylphenylthio)acetone CAS No. 1200-13-1

(4-Methylphenylthio)acetone

Cat. No. B075361
CAS RN: 1200-13-1
M. Wt: 180.27 g/mol
InChI Key: CYDGCRNQPJVYSN-UHFFFAOYSA-N
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Description

  • (4-Methylphenylthio)acetone is a chemical compound with diverse applications in organic synthesis and chemical reactions. Its molecular structure and reactivity make it a compound of interest in various chemical syntheses.

Synthesis Analysis

  • A study by Herrera et al. (2006) describes a method for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles using 1-(methylthio)acetone (Herrera et al., 2006).

Molecular Structure Analysis

  • The crystal structure of an acetone adduct of copper(II) (2,4-dichloro-5-methylphenylthio)acetate has been determined by Smith et al. (1985), providing insights into the molecular structure of related compounds (Smith et al., 1985).

Chemical Reactions and Properties

  • Ghosh et al. (2011) describe a gold-catalyzed regioselective hydration of propargyl acetates, demonstrating the potential reactivity of similar compounds in organic synthesis (Ghosh et al., 2011).

Physical Properties Analysis

  • The physical properties of related compounds can be inferred from studies like that of Johnson et al. (1992), who examined the structures and thermal analyses of inclusion compounds with acetone (Johnson et al., 1992).

Scientific Research Applications

  • Coordination Chemistry and Crystal Structure : Smith et al. (1985) explored the coordination chemistry of copper(II) complexes with (phenylthio)acetic acids, revealing insights into their crystal structures and coordination with acetone (Smith et al., 1985).

  • Antiviral Applications : Cutrì et al. (2002) synthesized isothiazole derivatives, including those related to (4-Methylphenylthio)acetone, showing broad antiviral effects against several viruses (Cutrì et al., 2002).

  • Organic Synthesis : Herrera et al. (2006) discussed a new approach to synthesize 1,3-oxazoles using 1-(methylthio)acetone, highlighting a convenient method for creating these compounds (Herrera et al., 2006).

  • Environmental Chemistry : Fruekilde et al. (1998) investigated the formation of acetone and other compounds through ozonolysis at vegetation surfaces, which could include reactions with (4-Methylphenylthio)acetone (Fruekilde et al., 1998).

  • Pharmacological Research : Chapman et al. (1968) studied the cyclisation of (m-chlorophenylthio)acetone for potential pharmaceutical applications (Chapman et al., 1968).

  • Nonlinear Optical Properties : Naseema et al. (2010) synthesized hydrazones including 2-(4-methylphenoxy) derivatives and investigated their nonlinear optical properties, demonstrating potential for optical device applications (Naseema et al., 2010).

  • Photodissociation Studies : Grimme and Dreeskamp (1992) examined the photodissociation of aromatic acetones, including (4-methoxyphenoxy)acetone, which could be relevant to studies involving (4-Methylphenylthio)acetone (Grimme & Dreeskamp, 1992).

  • Percutaneous Penetration Studies : Sartorelli et al. (1997) investigated the percutaneous absorption of methyl-parathion in acetone, which may have implications for understanding the skin absorption characteristics of similar compounds like (4-Methylphenylthio)acetone (Sartorelli et al., 1997).

Safety And Hazards

Safety data for “(4-Methylphenylthio)acetone” suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and adequate ventilation should be ensured during handling. In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

1-(4-methylphenyl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDGCRNQPJVYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381584
Record name 1-[(4-Methylphenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenylthio)acetone

CAS RN

1200-13-1
Record name 1-[(4-Methylphenyl)thio]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetone (11.6 g, 125 mmol) and NaHCO3 (12.6 g, 150 mmol) were added to a solution of 4-methylthiophenol (10 g, 80.5 mmol) in dry DMF (50 mL). The mixture was stirred at 50-60° C. for 1 h. The cooled reaction mixture was poured into water (200 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were dried with K2CO3, evaporated to dryness and the residue was distilled (b.p. 145-148° C./12 mm) to give 11.7 g of 1-(p-tolyl sulfanyl)propan-2-one (81%).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Liu, Y Xu, J Wen, K An, Y Yu, B Zou, M Guo - Lwt, 2021 - Elsevier
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P Petchimuthu, GB Sumanth, S Kunjiappan… - Sustainable Chemistry …, 2023 - Elsevier
Biologically important phytocompounds based on total polyphenolic, flavonoid contents and their free radical scavenging potential were completely harvested from Solanum torvum Sw. …
Number of citations: 2 www.sciencedirect.com
K Novotna, L Pivokonska, L Cermakova… - Journal of Hazardous …, 2023 - Elsevier
Widespread pollution of aquatic environments by microplastics (MPs) is a serious environmental threat. Despite the knowledge of their occurrence and properties rapidly evolving, the …
Number of citations: 2 www.sciencedirect.com
TA SILVA - 2019 - tede2.unifenas.br
Handroanthus impetiginosus Mattos has been used for a long time in traditional Medicine and several studies have shown the presence of chemical compounds with potential …
Number of citations: 0 tede2.unifenas.br

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